Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Ethyl 3-carboxyimidazo[1,2-a]pyridine-7-carboxylate.
Reduction: Ethyl 3-hydroxymethylimidazo[1,2-a]pyridine-7-carboxylate.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific formyl and carboxylate groups, which confer distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-3-4-13-9(7-14)6-12-10(13)5-8/h3-7H,2H2,1H3 |
InChI Key |
KHHJZONKTCXONL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(N2C=C1)C=O |
Origin of Product |
United States |
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